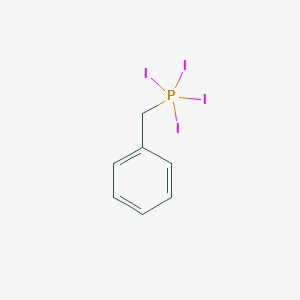
lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound with the chemical formula C₁₁H₂₀LiSi₂. This compound is known for its unique structure, which includes a lithium atom bonded to a trimethylsilyl group and a cyclopentadienyl ring substituted with another trimethylsilyl group. It is a colorless liquid and is used in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane can be synthesized through the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by the addition of lithium chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl
The product, trimethylsilyl cyclopentadiene, is then reacted with lithium chloride to form the final compound:
C5H5Si(CH3)3+LiCl→C11H20LiSi2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while oxidation reactions can produce silanols or siloxanes.
Aplicaciones Científicas De Investigación
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of metal cyclopentadienyl complexes and other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The lithium atom and trimethylsilyl groups play crucial roles in the compound’s reactivity, allowing it to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl cyclopentadiene: A similar compound with the chemical formula
Propiedades
Número CAS |
62978-36-3 |
|---|---|
Fórmula molecular |
C11H21LiSi2 |
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.Li/c1-12(2,3)11(13(4,5)6)9-7-8-10-11;/h7,9-10H,1-6H3;/q-1;+1 |
Clave InChI |
FOVATMBRTPRNAC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)C1(C=C[C-]=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)


![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)

![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)




